molecular formula C24H26N4O2 B3310962 N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 946233-33-6

N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B3310962
CAS RN: 946233-33-6
M. Wt: 402.5 g/mol
InChI Key: VYDUPWQRARWDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as EI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may act by binding to specific receptors in the brain and modulating their activity. In cancer cells, N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may inhibit the activity of specific enzymes that are essential for cell growth and division.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been found to reduce inflammation, improve cognitive function, and inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in lab experiments is its potential to be used as a lead compound for the development of new drugs. However, the complex synthesis method of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may limit its use in some labs. Additionally, the exact mechanism of action of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in order to better understand its biochemical and physiological effects. Another direction is to explore the potential use of N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in the treatment of neurodegenerative diseases and cancer. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide.

Scientific Research Applications

N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-4-17-9-11-19(12-10-17)25-22(29)15-28-20-8-6-5-7-18(20)14-21(28)24-27-26-23(30-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDUPWQRARWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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N-(4-ethylphenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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